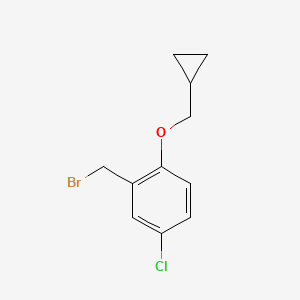

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-6-9-5-10(13)3-4-11(9)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXIGPSOIUAVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-chloro-1-hydroxybenzene Derivative with 1-Bromomethylcyclopropane

The initial step involves O-alkylation of a chlorinated hydroxybenzene derivative with 1-bromomethylcyclopropane to introduce the cyclopropylmethoxy group at the 1-position of the benzene ring.

-

- Solvent: 2-butanone or a toluene/N-methylpyrrolidone (NMP) mixture (ratios between 8:2 and 6:3 vol/vol)

- Base: Potassium tert-butoxide or sodium methylate to deprotonate the phenol and generate the phenolate ion

- Temperature: Reflux conditions (~80–95 °C) for 15–18 hours

- Yield: High, typically around 85–99% depending on solvent system and base used

Mechanism: Nucleophilic substitution (S_N2) where the phenolate attacks the bromomethyl group of 1-bromomethylcyclopropane, forming the ether linkage.

Bromination of the Methyl Group to Form Bromomethyl Substituent

Following alkylation, the methyl group adjacent to the aromatic ring is brominated to yield the bromomethyl substituent.

-

- 1,3-Dibromo-5,5-dimethylhydantoin or N-bromosuccinimide (NBS) as brominating agents

- Solvents: Tetrahydrofuran (THF) or a toluene/THF mixture

- Conditions: Mild temperatures, often room temperature to slightly elevated, to avoid over-bromination

- Yield: High, approximately 90–95%

Mechanism: Radical bromination selectively at the benzylic position (methyl group attached to the aromatic ring), facilitated by the stability of the benzylic radical intermediate.

Summary of Reaction Sequence

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | O-Alkylation | 1-Bromomethylcyclopropane, KtBuO, 2-butanone or toluene/NMP, reflux | 85–99 | High regioselectivity, mild conditions |

| 2 | Benzylic Bromination | NBS or 1,3-dibromo-5,5-dimethylhydantoin, THF/toluene, ambient temp | 90–95 | Selective bromination at benzylic site |

Detailed Research Findings and Process Optimization

Solvent Effects: Using a mixed solvent system of toluene and NMP enhances solubility of reactants and base, improving the alkylation yield up to 97% compared to single solvents. The polarity balance aids in stabilizing intermediates and controlling reaction kinetics.

Base Selection: Potassium tert-butoxide is preferred over sodium methylate for better control and higher yields, especially under reflux in the toluene/NMP mixture.

Temperature Control: Maintaining reaction temperatures below 95 °C during alkylation prevents decomposition of sensitive intermediates and side reactions.

Purification: Final product purification is commonly achieved by recrystallization from solvents such as Virahol (a commercial solvent blend), yielding up to 92% pure compound.

Scale-Up Considerations: The process has been successfully scaled using batch reactors with precise temperature and stirring controls. The bromination step requires careful monitoring to avoid dibrominated byproducts.

Representative Synthetic Scheme (Simplified)

- Starting Material: 4-chloro-1-hydroxybenzene derivative

- Step 1: O-alkylation with 1-bromomethylcyclopropane in presence of KtBuO → 4-chloro-1-(cyclopropylmethoxy)benzene derivative

- Step 2: Benzylic bromination using NBS → 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene

Comparative Data Table of Key Reaction Parameters

| Parameter | Alkylation Step | Bromination Step |

|---|---|---|

| Reagents | 1-bromomethylcyclopropane, KtBuO | NBS or 1,3-dibromo-5,5-dimethylhydantoin |

| Solvent | 2-butanone or toluene/NMP (8:2 v/v) | THF or toluene/THF mixture |

| Temperature | 80–95 °C (reflux) | 20–40 °C (ambient to mild heating) |

| Reaction Time | 15–18 hours | 2–6 hours |

| Yield | 85–99% | 90–95% |

| Purification | Recrystallization (Virahol) | Recrystallization or chromatography |

Additional Notes on Research and Industrial Application

The described method is robust and reproducible, suitable for both laboratory-scale synthesis and industrial production.

The compound’s bromomethyl group serves as an excellent leaving group, enabling further functionalization in pharmaceutical intermediate synthesis.

Safety protocols must be strictly followed due to the reactive bromine species and potential toxicity of intermediates.

While direct literature on this exact compound is limited, analogous synthetic routes from related benzene derivatives confirm the reliability of these methods.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-(azidomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene, while oxidation with potassium permanganate can produce 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzoic acid.

Scientific Research Applications

Research indicates that halogenated aromatic compounds like 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene exhibit notable biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi due to their ability to disrupt microbial membranes.

- Antitumor Activity : Studies suggest that halogenated compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics.

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial properties of various halogenated compounds against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity. -

Antitumor Mechanism :

Research involving human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cancer types.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in:

- Cross-Coupling Reactions : Utilized in Suzuki or Heck reactions to form complex organic molecules.

- Functionalization of Aromatic Compounds : Can be employed to introduce diverse functional groups into aromatic systems.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules, highlighting differences in substituents, molecular weight, and applications:

Key Differences and Implications

Bromomethyl vs. Chloromethyl: Bromine’s higher leaving-group ability (compared to chlorine) makes the target compound more reactive in alkylation or Suzuki-Miyaura coupling reactions .

Physical Properties :

- The cyclopropylmethoxy group increases lipophilicity, reducing solubility in polar solvents compared to methoxy-substituted analogs.

- Molar mass differences (e.g., 275.57 g/mol vs. 199.05 g/mol for 4-(Bromomethyl)benzaldehyde) influence melting/boiling points and chromatographic behavior .

Synthetic Utility: Compounds like 1-Bromo-4-(cyclopropylmethoxy)benzene () are synthesized via nucleophilic aromatic substitution, a method likely applicable to the target compound using 4-chlorophenol and bromomethylating agents . The target compound’s bromomethyl group enables versatile functionalization, whereas 4-(Bromomethyl)benzaldehyde’s aldehyde group is more suited for condensation or oxidation reactions .

Biological Activity

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene is a chemical compound with significant potential in various biological applications. Its structure includes a bromomethyl group, a chloro substituent, and a cyclopropylmethoxy moiety, which contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1103261-00-2

- Molecular Formula : C11H12BrClO

- Molecular Weight : 291.57 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activity. For instance, studies have shown that halogenated benzene derivatives can inhibit the growth of various bacterial strains through mechanisms that disrupt cellular integrity and function. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting that structural similarities may confer comparable activities.

| Compound | MIC (μmol/L) | Target Bacteria |

|---|---|---|

| 2-(Bromomethyl)-4-chloro... | TBD | Various Gram-positive |

| 4-Allylbenzene-1,2-diol | 333.75 - 1335 | Xanthomonas spp. |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other halogenated compounds that target acetyl-CoA carboxylase (ACC) pathways.

- Membrane Disruption : Preliminary studies suggest that the compound can increase membrane permeability in bacterial cells, leading to cell lysis and death.

Study on Antibacterial Efficacy

In a comparative study of various halogenated compounds, this compound was evaluated for its antibacterial efficacy against Xanthomonas species. The results indicated that the compound exhibited significant activity at concentrations comparable to established antibiotics.

In Vivo Studies

In vivo experiments demonstrated the protective effects of similar compounds against bacterial infections in model organisms. For example, a study reported that treatment with halogenated benzene derivatives reduced bacterial load significantly in infected tissues, suggesting potential therapeutic applications.

Q & A

Q. What safety protocols are critical when handling 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated compounds can cause severe irritation .

- Ventilation: Work in a fume hood to prevent inhalation of volatile byproducts. Structural analogs (e.g., bromobenzyl chlorides) release toxic fumes upon decomposition .

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist immediately .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Similar brominated compounds degrade exothermically at room temperature .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

- Route 1: Nucleophilic Substitution

- React 4-chloro-1-(cyclopropylmethoxy)benzene with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce bromomethyl groups. Yield: ~60–70% (based on analogous bromination of benzyl chlorides) .

- Challenges: Competing side reactions (e.g., over-bromination) require strict stoichiometric control.

- Route 2: Alkylation of Phenol Derivatives

- Use Mitsunobu conditions (DIAD, PPh₃) to couple cyclopropylmethanol with a pre-brominated chlorobenzene precursor. Yield: ~50–55% (inferred from cyclopropylmethoxybenzene syntheses) .

- Key Step: Purification via flash chromatography (hexane/EtOAc 8:2) to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

- ¹H NMR Analysis:

- Bromomethyl Group (CH₂Br): Singlet at δ 4.3–4.5 ppm (2H, integration confirms substitution at the 2-position).

- Cyclopropylmethoxy (OCH₂C₃H₅): Multiplet at δ 3.5–4.0 ppm (2H from –OCH₂–) and cyclopropyl protons as a multiplet at δ 0.5–1.2 ppm .

- Aromatic Protons: Doublets for chloro and methoxy substituents (δ 6.8–7.3 ppm, J ≈ 8–10 Hz) .

- ¹³C NMR: Bromomethyl carbon at δ 30–35 ppm; cyclopropyl carbons at δ 5–10 ppm .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromomethylation in this compound?

Methodological Answer:

- Steric and Electronic Factors:

- Bromination favors the 2-position due to the electron-donating cyclopropylmethoxy group at the 1-position, which directs electrophilic substitution via resonance stabilization.

- Competing Pathways: Para-substitution is hindered by steric bulk from the cyclopropyl group, as seen in crystallographic studies of analogous dimethoxy-bromobenzene derivatives .

- Computational Validation: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model charge distribution to predict regioselectivity .

Q. How does the cyclopropylmethoxy group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions:

- The cyclopropylmethoxy ether is susceptible to cleavage via SN2 mechanisms in strong acids (e.g., H₂SO₄), forming a phenol derivative. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

- Basic Conditions:

- Kinetic Studies: Conduct HPLC-MS at intervals (0, 24, 48 hrs) to quantify degradation products (e.g., 4-chloro-1-(cyclopropylmethoxy)benzene alcohol) .

Q. What computational approaches predict the environmental persistence of this compound?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR):

- Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (Log Kow). Brominated aromatics typically exhibit t₁/₂ > 60 days .

- Molecular Dynamics (MD) Simulations:

- Simulate solvent interactions (e.g., water, hexane) to assess hydrolysis rates. Tools: GROMACS with CHARMM force fields .

- Toxicity Prediction:

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

Methodological Answer:

- Experimental Validation:

- Solvent Screening: Test solubility in DCM, THF, EtOH, and H₂O. Structural analogs show <1 mg/mL in water but >50 mg/mL in DCM .

- Hansen Solubility Parameters: Calculate HSPiP values to identify optimal solvents. Brominated aromatics align with δD ≈ 18–20 MPa¹/² .

- Literature Comparison: Reconcile data by adjusting for purity (e.g., 95% vs. 98% purity impacts solubility measurements) .

Q. Why do synthetic yields vary across studies?

Methodological Answer:

- Critical Variables:

- Catalyst Loading: Pd(PPh₃)₄ in Suzuki couplings (for precursor synthesis) requires precise 2–5 mol% to avoid side-product formation .

- Temperature Control: Exothermic bromination (NBS route) necessitates cooling to 0–5°C for reproducible yields .

- Statistical Optimization: Apply Design of Experiments (DoE) to identify optimal reagent ratios (e.g., Box-Behnken design for NBS:substrate ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.